molecular formula C17H15FN2O2 B7511362 2-(3-fluorophenyl)-N~1~-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)acetamide

2-(3-fluorophenyl)-N~1~-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)acetamide

Cat. No. B7511362
M. Wt: 298.31 g/mol
InChI Key: MPPPVWREGIAKKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-fluorophenyl)-N~1~-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)acetamide is a chemical compound with potential applications in scientific research. This compound is also known as FQPA and has been synthesized using various methods. The purpose of

Mechanism of Action

FQPA acts as a non-competitive antagonist of the NMDA receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This binding results in the inhibition of the receptor's ion channel, which reduces the influx of calcium ions into the cell. This inhibition of calcium influx may be responsible for the anxiolytic and antidepressant effects of FQPA.
Biochemical and Physiological Effects:
FQPA has been shown to have anxiolytic and antidepressant effects in animal models. This compound has also been shown to have antinociceptive effects, which may be due to its inhibition of the NMDA receptor. FQPA has been shown to have a low toxicity profile and does not produce significant side effects at therapeutic doses.

Advantages and Limitations for Lab Experiments

FQPA has several advantages for use in lab experiments. This compound has a high affinity for the NMDA receptor and can be used to selectively inhibit this receptor. FQPA has also been shown to have a low toxicity profile, which makes it suitable for use in in vivo experiments. However, the synthesis of FQPA can be challenging and may require the use of hazardous reagents.

Future Directions

There are several future directions for the use of FQPA in scientific research. This compound may have potential applications in the treatment of anxiety disorders and depression. FQPA may also be useful in the study of the NMDA receptor and its role in various physiological and pathological processes. Further research is needed to fully understand the potential of FQPA and its mechanism of action.

Synthesis Methods

The synthesis of FQPA has been achieved using various methods. The most common method involves the reaction of 3-fluoroaniline with 2-oxo-1,2,3,4-tetrahydro-6-quinolinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to form FQPA. Other methods involve the use of different coupling agents and solvents.

Scientific Research Applications

FQPA has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have an inhibitory effect on the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological and pathological processes in the brain. FQPA has also been shown to have anxiolytic and antidepressant effects in animal models.

properties

IUPAC Name

2-(3-fluorophenyl)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c18-13-3-1-2-11(8-13)9-17(22)19-14-5-6-15-12(10-14)4-7-16(21)20-15/h1-3,5-6,8,10H,4,7,9H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPPVWREGIAKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)acetamide

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